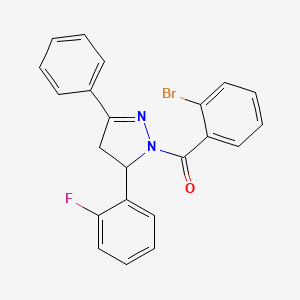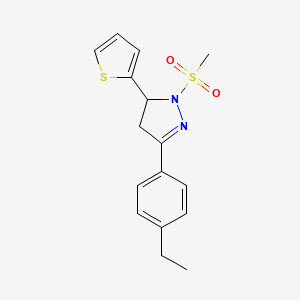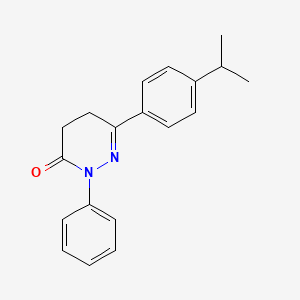![molecular formula C18H10N2O4 B4109690 2-(isonicotinoyloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4109690.png)
2-(isonicotinoyloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Overview
Description
2-(Isonicotinoyloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as NIQ, is a synthetic compound that belongs to the family of isoquinoline-1,3-diones. It has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. NIQ has been shown to possess potent anti-cancer properties, making it a promising candidate for the development of new cancer therapies.
Mechanism of Action
2-(isonicotinoyloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione exerts its anti-cancer effects through multiple mechanisms. It has been shown to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. 2-(isonicotinoyloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione also induces oxidative stress and DNA damage in cancer cells, leading to apoptosis. Additionally, 2-(isonicotinoyloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to inhibit the activity of the STAT3 signaling pathway, which is involved in the proliferation and survival of cancer cells.
Biochemical and Physiological Effects:
2-(isonicotinoyloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. It has also been shown to possess anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis. Additionally, 2-(isonicotinoyloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to possess anti-angiogenic properties, meaning it can inhibit the formation of new blood vessels, which is essential for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
2-(isonicotinoyloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several advantages for use in laboratory experiments. It is readily available and can be synthesized in high purity and yield. It also possesses potent anti-cancer properties and has minimal toxicity in normal cells. However, 2-(isonicotinoyloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione has some limitations, such as its limited solubility in water, which can make it challenging to use in certain experimental settings.
Future Directions
2-(isonicotinoyloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione has shown great promise as a potential therapeutic agent for cancer and other diseases. Future research could focus on optimizing the synthesis of 2-(isonicotinoyloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione to improve its solubility and bioavailability. Additionally, further studies could investigate the mechanisms of action of 2-(isonicotinoyloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione and its potential applications in other disease settings, such as inflammatory diseases and neurodegenerative disorders. Finally, future research could focus on developing 2-(isonicotinoyloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione-based therapies for cancer and other diseases.
Scientific Research Applications
2-(isonicotinoyloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been extensively studied for its potential applications in cancer research. It has been shown to possess potent anti-cancer properties, particularly against breast, lung, and prostate cancer cells. 2-(isonicotinoyloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells. This selectivity makes 2-(isonicotinoyloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione a promising candidate for the development of new cancer therapies.
properties
IUPAC Name |
(1,3-dioxobenzo[de]isoquinolin-2-yl) pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N2O4/c21-16-13-5-1-3-11-4-2-6-14(15(11)13)17(22)20(16)24-18(23)12-7-9-19-10-8-12/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMCODWZXLTKMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)OC(=O)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-(3-chloro-4-methoxyphenyl)-3-cyclopropyl-5-oxo-2-thioxo-4-imidazolidinyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B4109614.png)

![N-benzyl-2-methoxy-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide](/img/structure/B4109630.png)


![N-(3-{[3-(3,5-dichloro-2-methoxyphenyl)acryloyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B4109663.png)
![methyl 2-[6-bromo-3-(2-furoyl)-2-oxo-3,4-dihydro-2H-chromen-4-yl]-2-methylpropanoate](/img/structure/B4109664.png)

![2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfonyl}-N-(4-nitrophenyl)acetamide](/img/structure/B4109677.png)
![1-(3-chloro-4-fluorophenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4109685.png)
![N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B4109688.png)

![3-[(1-propyl-1H-benzimidazol-2-yl)amino]-1-propanol](/img/structure/B4109703.png)
![2-amino-7-hydroxy-4',4',6',9'-tetramethyl-2'-oxo-5',6'-dihydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B4109718.png)